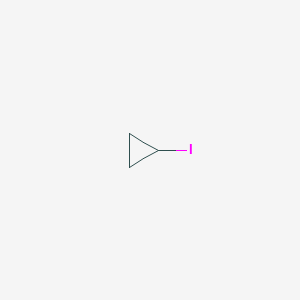

Iodocyclopropane

Description

Properties

IUPAC Name |

iodocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLODBNNWEWTQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19451-11-7 | |

| Record name | iodocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

iodocyclopropane chemical and physical properties

An In-depth Technical Guide to Iodocyclopropane

Introduction

This compound (C₃H₅I), also known as cyclopropyl iodide, is an organoiodine compound belonging to the haloalkane family.[1] It is a valuable synthetic intermediate in organic chemistry, primarily utilized for creating a variety of substituted cyclopropanes through organometallic and cross-coupling reactions.[2] The compound's utility is derived from the unique combination of a highly strained three-membered carbocyclic ring and the presence of iodine, which functions as an excellent leaving group.[2][3] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identifiers

This compound is typically a colorless to pale yellow liquid at standard conditions.[1][3] Its structure is characterized by a strained cyclopropane ring, which significantly influences its chemical behavior.[3][4]

Physical Properties

The physical characteristics of this compound have been reported across various sources. The following table summarizes these key quantitative data points.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅I | [1][2] |

| Molecular Weight | 167.98 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | 1.85 g/cm³ (at 20 °C) | [3] |

| Boiling Point | 92-94 °C | [6] |

| 103-105 °C | [3] | |

| Melting Point | 132-134 °C | [6] |

| LogP | 1.5838 | [7][8] |

Chemical and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 19451-11-7 | [1][2] |

| EC Number | 818-892-2 | [1][5] |

| PubChem CID | 640653 | [1][5] |

| SMILES | C1CC1I | [1][5] |

| InChI Key | VLODBNNWEWTQJX-UHFFFAOYSA-N | [1][2] |

Chemical Properties and Reactivity

The reactivity of this compound is dominated by two key structural features: the inherent strain of the cyclopropane ring (approx. 27.5 kcal/mol) and the weakened carbon-iodine bond (bond dissociation energy ≈ 52 kcal/mol).[3] The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making this compound more reactive in processes like oxidative addition for cross-coupling reactions.[2]

Synthetic Applications

This compound is a versatile intermediate for synthesizing a wide range of alkyl, aryl, and acyl-substituted cyclopropanes.[1][2] Its primary applications are in transition metal-catalyzed cross-coupling reactions.

-

Palladium-Catalyzed Reactions : It participates efficiently in palladium-catalyzed cross-coupling reactions to form substituted cyclopropanes.[2] For example, it reacts with benzoxazole in the presence of a palladium catalyst to produce 2-cyclopropylbenzoxazole, demonstrating its utility in the direct cyclopropylation of heterocycles.[1][2]

-

Organometallic Intermediates : this compound serves as a precursor for various cyclopropyl organometallic reagents. Treatment with butyllithium (BuLi) generates cyclopropyllithium through a metal-halogen exchange.[9] This can be further transmetalated with reagents like zinc chloride to form cyclopropylzinc chlorides, which are then used in Negishi-type couplings.[9] It can also be used to form cyclopropyl cuprates.[2]

The reactivity of the cyclopropane ring provides conformational rigidity to the resulting compounds, a desirable trait in medicinal chemistry and materials science.[2]

Experimental Protocols: Synthesis Methodologies

Several methods exist for the synthesis of this compound and its derivatives. Below are detailed descriptions of key experimental approaches cited in the literature.

Asymmetric Synthesis of Iodocyclopropyl Alcohols

This one-pot procedure involves the enantioselective addition of organozinc reagents to enals, followed by a diastereoselective iodocyclopropanation to create enantiomerically enriched iodocyclopropyl alcohols.[2]

Methodology:

-

Enantioselective Alkyl Addition: A chiral amino alcohol catalyst, such as (−)-MIB (4 mol%), is used to promote the addition of diethylzinc (Et₂Zn) to α,β-unsaturated aldehydes (enals). This step forms enantioenriched allylic alkoxides.[2]

-

Carbenoid Generation: Et₂Zn reacts with iodoform (CHI₃) to generate the dizinc carbenoid species, (IZn)₂CHI.[2]

-

Diastereoselective Cyclopropanation: The generated carbenoid is transferred to the allylic alkoxide intermediate from step 1. This yields iodocyclopropyl alcohols with high diastereomeric ratios (>20:1 dr) and excellent enantiomeric excess (89–99% ee).[2]

Synthesis via Zinc Carbenoid Cyclopropanation

This compound derivatives can be synthesized from alkenyl iodides using a zinc carbenoid.[2]

Methodology:

-

Reactant Preparation: An alkenyl iodide, such as 2-iodo-2-penten-1-ol, is prepared as the starting material.[2]

-

Cyclopropanation: The reaction is conducted in 1,2-dichloroethane at room temperature. The zinc carbenoid (ClCH₂)₂Zn transfers a chloromethyl group to the alkene. This process forms the cyclopropane ring while retaining the iodine substituent, yielding the corresponding this compound derivative in high yield (e.g., 87%).[2]

Simmons-Smith Reaction

Though not a direct synthesis of this compound itself, the Simmons-Smith reaction is a fundamental method for creating cyclopropane rings and is conceptually related. It utilizes an organozinc reagent, iodomethyl zinc iodide (prepared from diiodomethane and a zinc-copper couple), which reacts with an alkene in a concerted, stereospecific manner to yield a cyclopropane.[10]

Mandatory Visualization

The following diagram illustrates the logical relationships between this compound's core identifiers, its distinct properties, and its primary applications in chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]

- 3. webqc.org [webqc.org]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. This compound | C3H5I | CID 640653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopropyl iodide | 19451-11-7 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Cyclopropyl iodide|lookchem [lookchem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]

An In-depth Technical Guide to the Molecular Structure and Bonding of Iodocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocyclopropane (c-C₃H₅I) is a synthetically valuable organoiodine compound featuring a strained three-membered carbocyclic ring. This guide provides a comprehensive analysis of its molecular structure and the nature of its chemical bonding. By integrating available data with principles of structural chemistry and computational modeling, we present a detailed overview of its geometric parameters and the electronic characteristics that govern its reactivity. This document is intended to serve as a core reference for professionals in research, chemical sciences, and drug development who utilize or study cyclopropane derivatives.

Introduction

The cyclopropane ring, a fundamental motif in organic chemistry, is characterized by significant ring strain, which imparts unique chemical and physical properties to its derivatives. This compound, as a member of the halocyclopropane series, combines this inherent strain with the reactivity associated with a carbon-iodine bond. The iodine atom, being an excellent leaving group, makes this compound a versatile building block in a variety of organic transformations, including cross-coupling reactions and the synthesis of complex molecular architectures.[1] A thorough understanding of its three-dimensional structure and the nuances of its chemical bonding is paramount for predicting its behavior in chemical reactions and for the rational design of novel molecules in fields such as medicinal chemistry.

Molecular Geometry

The molecular structure of this compound is defined by the geometry of the cyclopropane ring and the orientation of the iodine substituent. The triangular arrangement of the carbon atoms inherently leads to C-C-C bond angles of 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[2][3][4] This severe angle strain is a dominant feature of the cyclopropane framework.[5]

Bond Lengths

Based on available data and comparisons with related structures, the key bond lengths in this compound are summarized in Table 1. The carbon-iodine bond length is a critical parameter influencing the molecule's reactivity. One source indicates a C-I bond length of 2.14 Å.[1] For the parent cyclopropane molecule, the C-C bond length is approximately 1.51 Å (151 pm) and the C-H bond length is about 1.08 Å.[6] It is expected that the C-C bonds in this compound will be of a similar length, although minor variations may arise due to the electronic influence of the iodine atom.

Table 1: Summary of Bond Lengths in this compound and Related Compounds

| Bond | This compound (Å) | Cyclopropane (Å)[6] |

| C-I | 2.14[1] | - |

| C-C | ~1.51 | 1.51 |

| C-H | ~1.08 | 1.08 |

Bond Angles

The C-C-C bond angles within the cyclopropane ring are constrained to 60° due to its geometry.[2][3][4] The H-C-H bond angle in the parent cyclopropane is approximately 114.5°.[7] In this compound, the bond angles involving the carbon atom attached to the iodine (C1) will differ from those of the other two carbon atoms (C2, C3). The I-C1-C2 and I-C1-C3 bond angles are anticipated to be larger than the C-C-C angle, while the H-C-H angles on C2 and C3 are expected to be similar to those in cyclopropane.

Table 2: Summary of Bond Angles in this compound and Cyclopropane

| Angle | This compound (°) | Cyclopropane (°)[7] |

| C-C-C | 60 | 60 |

| H-C-H | ~114.5 | 114.5 |

| I-C-C | - | - |

| H-C-C | - | 117.9 |

Bonding in this compound

The bonding in cyclopropane is often described using the Walsh orbital model or the concept of "bent bonds".[5][6] The carbon-carbon bonds are formed from the overlap of sp² hybridized orbitals, with the remaining p-orbitals overlapping to form a central, delocalized molecular orbital. This model helps to explain the high degree of s-character in the C-H bonds and the π-character of the C-C bonds, which accounts for some of the alkene-like reactivity of cyclopropane.[6]

The carbon-iodine bond in this compound is a polar covalent bond, with the carbon atom carrying a partial positive charge and the iodine atom a partial negative charge due to the difference in their electronegativities. The significant length and relative weakness of the C-I bond contribute to its lability, making the iodine atom an excellent leaving group in nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1]

Experimental and Computational Methodologies

The precise determination of the molecular structure of gaseous molecules like this compound is typically achieved through experimental techniques such as microwave spectroscopy and gas-phase electron diffraction, often complemented by computational chemistry methods.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. From the frequencies of these transitions, the rotational constants (A, B, and C) can be determined with high precision. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the atomic masses and their geometric arrangement. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a very accurate molecular structure (bond lengths and angles) can be derived.

Experimental Protocol: A General Approach for Microwave Spectroscopy

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Detection of Absorption: The absorption of microwave radiation by the sample is detected, and the frequencies at which absorption occurs are recorded.

-

Spectral Assignment: The observed absorption lines are assigned to specific rotational transitions based on theoretical models.

-

Data Analysis: The assigned transition frequencies are fitted to a Hamiltonian model to extract the rotational constants and other spectroscopic parameters.

-

Structure Determination: The rotational constants of multiple isotopologues are used in a least-squares fitting procedure to determine the molecular geometry.

Gas-Phase Electron Diffraction

In gas-phase electron diffraction, a beam of high-energy electrons is scattered by the molecules in a gaseous sample. The resulting diffraction pattern of concentric rings is recorded and analyzed. The intensity and angular distribution of the scattered electrons depend on the internuclear distances within the molecules. This technique provides information about the equilibrium bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: A General Approach for Gas-Phase Electron Diffraction

-

Sample Introduction: A jet of gaseous this compound is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed through the gas jet.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Reduction: The recorded diffraction pattern is digitized, and the intensity is determined as a function of the scattering angle.

-

Structural Refinement: The experimental scattering data is compared to theoretical scattering patterns calculated for various molecular models. The geometric parameters of the model are refined through a least-squares fitting procedure to achieve the best agreement with the experimental data.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting the molecular structure and properties of molecules. These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule as a function of its geometry. By finding the geometry that corresponds to the minimum energy, the equilibrium structure of the molecule can be predicted.

Computational Protocol: A General Approach for Geometry Optimization

-

Input Structure: An initial guess for the molecular geometry of this compound is created.

-

Method and Basis Set Selection: An appropriate level of theory (e.g., MP2, CCSD(T)) and a basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) are chosen.

-

Energy Calculation and Gradient Minimization: The electronic energy and the gradient of the energy with respect to the nuclear coordinates are calculated. The geometry is then iteratively adjusted to minimize the energy until a stationary point is reached.

-

Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Output Analysis: The final optimized geometry provides theoretical values for bond lengths, bond angles, and other molecular properties.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its structural determination.

Caption: Ball-and-stick model of the this compound molecule.

Caption: Workflow for determining the molecular structure of this compound.

Conclusion

The molecular structure of this compound is fundamentally shaped by the geometric constraints of its three-membered ring and the electronic influence of the iodine substituent. The significant ring strain and the nature of the carbon-iodine bond are the primary determinants of its chemical reactivity. While a complete, high-resolution experimental structure is not yet available in the public domain, this guide consolidates the existing data and provides a framework based on established experimental and computational methodologies for its detailed characterization. A precise understanding of the structural parameters of this compound is essential for harnessing its full potential in synthetic chemistry and for the development of novel functional molecules. Further experimental and theoretical studies are warranted to refine our knowledge of this important molecule.

References

- 1. This compound (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]

- 2. Cyclopropane Structure | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 3. quora.com [quora.com]

- 4. brainly.com [brainly.com]

- 5. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 6. Cyclopropane - Wikipedia [en.wikipedia.org]

- 7. Cyclopropane [cms.gutow.uwosh.edu]

Synthesis of Iodocyclopropane from Alkene Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropane ring containing an iodine atom (iodocyclopropane) into a molecular framework is a significant strategy in medicinal chemistry and organic synthesis. The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the synthetic versatility of the carbon-iodine bond, make iodocyclopropanes valuable intermediates for the construction of complex molecular architectures and novel drug candidates. This technical guide provides a comprehensive overview of the key synthetic methodologies for accessing iodocyclopropanes from alkene precursors, with a focus on experimental protocols and quantitative data.

Core Synthetic Strategies and Mechanisms

The synthesis of iodocyclopropanes from alkenes primarily revolves around the addition of an iodinated carbene or a carbenoid equivalent across the double bond. The choice of method often depends on the substrate scope, desired stereoselectivity, and functional group tolerance. This guide details two prominent and effective methods: the cyclopropanation of alkenyl iodides using a zinc carbenoid and the direct iodocyclopropanation of terminal alkenes with iodoform and chromium(II) chloride.

Cyclopropanation of Alkenyl Iodides with a Wittig-Furukawa Zinc Reagent

A robust method for the preparation of functionalized iodocyclopropanes involves the cyclopropanation of alkenyl iodides. This approach utilizes a modified Simmons-Smith type reagent, specifically the Wittig-Furukawa zinc reagent, derived from chloroiodomethane (ClCH₂I) and diethylzinc (Et₂Zn).[1] This method is particularly useful for creating highly substituted and functionalized iodocyclopropanes with good to excellent yields.

The proposed workflow for this transformation is depicted below.

Caption: Workflow for this compound synthesis from alkenyl iodides.

The yields for the cyclopropanation of various alkenyl iodides using the Wittig-Furukawa reagent are summarized in the table below.

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | (E)-3-Iodo-2-propen-1-ol | 2-Iodo-2-(hydroxymethyl)cyclopropane | 87 |

| 2 | (Z)-3-Iodo-2-propen-1-ol | 2-Iodo-2-(hydroxymethyl)cyclopropane | 85 |

| 3 | (E)-4-Iodo-3-buten-1-ol | 2-Iodo-2-(2-hydroxyethyl)cyclopropane | 82 |

| 4 | (E)-1-Iodo-1-hexene | 1-Butyl-2-iodocyclopropane | 75 |

Materials:

-

(E)-3-Iodo-2-propen-1-ol

-

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

-

Chloroiodomethane (ClCH₂I)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with a solution of (E)-3-iodo-2-propen-1-ol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

-

The solution is cooled to 0 °C in an ice bath.

-

Diethylzinc (2.2 equiv) is added dropwise to the stirred solution via a syringe.

-

Chloroiodomethane (2.2 equiv) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2-iodo-2-(hydroxymethyl)cyclopropane.

Stereoselective Iodocyclopropanation of Terminal Alkenes with Iodoform and Chromium(II) Chloride

A direct approach to trans-iodocyclopropanes from terminal alkenes has been developed using iodoform (CHI₃) in the presence of chromium(II) chloride (CrCl₂) and a chelating diamine, such as N,N,N',N'-tetraethylethylenediamine (TEEDA).[2] This method is notable for its stereoselectivity, exclusively producing the trans isomer.

The proposed reaction mechanism involves the formation of an iodinated organochromium species which then reacts with the alkene.

Caption: Proposed pathway for iodocyclopropanation with iodoform and CrCl₂.

The yields and stereoselectivity for the iodocyclopropanation of various terminal alkenes are presented below.

| Entry | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | 1-Octene | 1-Hexyl-2-iodocyclopropane | 96 | >99:1 |

| 2 | Styrene | 1-Iodo-2-phenylcyclopropane | 85 | >99:1 |

| 3 | Allyl alcohol | (Iodocyclopropyl)methanol | 78 | >99:1 |

| 4 | 1-Decene | 1-Octyl-2-iodocyclopropane | 95 | >99:1 |

Materials:

-

1-Octene

-

Iodoform (CHI₃)

-

Chromium(II) chloride (CrCl₂)

-

N,N,N',N'-Tetraethylethylenediamine (TEEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried Schlenk flask is charged with chromium(II) chloride (4.0 equiv) and anhydrous THF under an argon atmosphere.

-

The suspension is stirred vigorously.

-

A solution of 1-octene (1.0 equiv), iodoform (2.0 equiv), and TEEDA (4.0 equiv) in THF is added to the CrCl₂ suspension at room temperature.

-

The reaction mixture is stirred for 6 hours at room temperature.

-

The reaction is quenched by the addition of water.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by column chromatography on silica gel to yield 1-hexyl-2-iodocyclopropane.

Dihalocyclopropanation using Iodoform and a Strong Base

An alternative, though less detailed in the primary literature for the iodo-variant, is the dihalocyclopropanation using a haloform and a strong base.[3] This method is well-established for chloroform and bromoform and is presumed to be applicable to iodoform, though the sensitivity of carbon-iodine bonds to light should be considered.[3] The reaction proceeds through a dihalocarbene intermediate.

The logical flow of this synthetic approach is outlined below.

Caption: Logical flow for diiodocyclopropanation with iodoform and base.

Due to the limited specific examples in the literature for the iodoform reaction under these conditions, a generalized protocol and a quantitative data table are not provided here. However, researchers can adapt protocols from well-documented dihalocyclopropanation reactions using chloroform or bromoform as a starting point for experimental design.

Conclusion

The synthesis of iodocyclopropanes from alkene precursors offers a powerful toolkit for chemists in drug discovery and materials science. The methods presented in this guide, particularly the use of the Wittig-Furukawa reagent with alkenyl iodides and the chromium-catalyzed reaction with iodoform, provide reliable and stereoselective pathways to these valuable building blocks. The choice of a specific protocol will be dictated by the nature of the starting alkene, the desired substitution pattern on the cyclopropane ring, and the required stereochemical outcome. Further research into new catalytic systems and reagents is expected to expand the scope and utility of iodocyclopropanation reactions.

References

An In-depth Technical Guide to Iodocyclopropane in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of iodocyclopropane in organic chemistry, with a particular focus on its relevance to drug development.

Introduction and Historical Context

This compound, a colorless to pale yellow liquid, is an organoiodine compound with the molecular formula C₃H₅I.[1][2] Its significance in organic chemistry stems from the unique reactivity conferred by the combination of a highly strained three-membered ring and a good leaving group (iodine). While the first synthesis of a cyclopropane derivative dates back to 1884 by William Henry Perkin, the specific history of this compound is rooted in the mid-20th century exploration of small-ring compounds.

Physicochemical and Spectroscopic Data

This compound is characterized by its high ring strain energy, estimated to be around 27.5 kcal/mol, which significantly influences its chemical reactivity.[2] The carbon-iodine bond is relatively weak, with a bond dissociation energy of approximately 52 kcal/mol, making it susceptible to cleavage in various reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅I | [1][2] |

| Molar Mass | 167.98 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 103-105 °C | [2] |

| Density | 1.85 g/cm³ at 20 °C | [2] |

| CAS Number | 19451-11-7 | [1][6] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR | δ ~2.0-2.2 (m, 1H, CH-I), ~1.0-1.2 (m, 4H, CH₂) | Inferred from general chemical shifts |

| ¹³C NMR | δ ~-2 to 2 (CH-I), ~8-12 (CH₂) | [6][7][8] |

| IR (Infrared) | C-H stretching: ~3080-3000 cm⁻¹, CH₂ deformation: ~1450 cm⁻¹, C-I stretching: ~600-500 cm⁻¹ | Inferred from general IR frequencies |

| Mass Spec. | M⁺ at m/z 184, fragmentation loss of I (m/z 127) to give C₃H₅⁺ (m/z 41) | [9][10] |

Synthesis of this compound: Experimental Protocols

Several methods have been developed for the synthesis of this compound and its derivatives. Below are detailed protocols for key historical and modern synthetic routes.

Hunsdiecker Reaction of Silver Cyclopropanecarboxylate (Historical Method)

This method, a variation of the Borodin-Hunsdiecker reaction, is the likely route for the initial synthesis of this compound.[11] It involves the decarboxylative halogenation of the silver salt of cyclopropanecarboxylic acid.

Experimental Protocol:

-

Preparation of Silver Cyclopropanecarboxylate: To a solution of cyclopropanecarboxylic acid (1.0 eq) in water, add a stoichiometric amount of silver nitrate solution with stirring. The silver cyclopropanecarboxylate precipitates and is collected by filtration, washed with water and acetone, and dried under vacuum.

-

Hunsdiecker Reaction: The dried silver cyclopropanecarboxylate (1.0 eq) is suspended in a dry, inert solvent such as carbon tetrachloride. To this suspension, a solution of iodine (1.0 eq) in the same solvent is added dropwise with stirring at room temperature. The reaction mixture is then gently refluxed until the evolution of carbon dioxide ceases.

-

Work-up and Purification: The reaction mixture is cooled and filtered to remove silver iodide. The filtrate is washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting this compound is purified by fractional distillation.

Expected Yield: Moderate to good.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the preparation of cyclopropanes from alkenes.[12][13] For the synthesis of this compound, vinyl iodide can be used as the starting material.

Experimental Protocol:

-

Activation of Zinc: A zinc-copper couple is prepared by treating zinc dust with a solution of copper(I) chloride in diethyl ether.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), the zinc-copper couple (2.2 eq) is suspended in anhydrous diethyl ether.

-

Addition of Reagents: A solution of diiodomethane (1.1 eq) and vinyl iodide (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature or gently refluxed until the starting material is consumed (monitored by GC or TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Expected Yield: Good to excellent.

Diastereoselective Synthesis of Substituted Iodocyclopropanes

Modern synthetic methods allow for the highly diastereoselective synthesis of substituted iodocyclopropanes, which are valuable chiral building blocks. One such method involves the diastereoselective iodocyclopropanation of allylic alcohols.

Experimental Protocol:

-

Formation of the Zinc Alkoxide: To a solution of the allylic alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C is added a solution of diethylzinc (1.1 eq) in hexanes. The mixture is stirred for 30 minutes.

-

Iodocyclopropanation: Diiodomethane (1.2 eq) is added dropwise to the solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting iodocyclopropyl alcohol is purified by column chromatography.

Expected Yield: High, with excellent diastereoselectivity.

Applications in Organic Synthesis and Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to introduce the cyclopropyl moiety into more complex molecules. The cyclopropyl group is a valuable structural motif in medicinal chemistry as it can enhance potency, improve metabolic stability, and modulate the physicochemical properties of drug candidates.[3][14]

Cross-Coupling Reactions

This compound readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings.[15][16][17] These reactions allow for the formation of carbon-carbon bonds between the cyclopropyl ring and aryl, heteroaryl, or alkynyl groups.

Table 3: Representative Yields for Cross-Coupling Reactions of this compound Derivatives

| Coupling Reaction | Coupling Partners | Catalyst System | Typical Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, XPhos | 60-95 | [15][18] |

| Negishi | Arylzinc halide | Pd(OAc)₂, SPhos | 70-90 | [16][17][19] |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 65-85 | Inferred from general Sonogashira reactions |

Case Studies in Drug Development

The cyclopropyl group is present in several approved drugs and clinical candidates. While the direct use of this compound in the final synthetic steps may not always be documented, it serves as a key precursor to essential building blocks like cyclopropylamine and cyclopropanecarboxylic acid.

GSK2879552 is an inhibitor of lysine-specific demethylase 1 (LSD1) that has been investigated for the treatment of cancer.[2] The core of this molecule contains a cyclopropylamine moiety. The synthesis of GSK2879552 can be envisioned to start from a cyclopropane precursor, which can be derived from reactions involving this compound. For example, this compound can be converted to cyclopropylamine via nucleophilic substitution with an amine source or through a multi-step sequence.

MK-5172 (Grazoprevir) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[14][20] A key component of its structure is a cyclopropylamino acylsulfonamide. The synthesis of this fragment relies on the availability of a suitable cyclopropylamine derivative, highlighting the importance of cyclopropane chemistry in the development of this antiviral drug.

Visualizations

Synthetic Pathways to this compound

Caption: Key synthetic routes to this compound.

Application of this compound in Cross-Coupling Reactions

Caption: Cross-coupling reactions of this compound.

Logical Synthesis of a Drug Precursor from this compound

Caption: Plausible synthetic route to a key drug precursor.

References

- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C3H5I | CID 640653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 14. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Safe Handling of Iodocyclopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and safe handling procedures for iodocyclopropane (c-C₃H₅I). The information herein is intended to support laboratory safety and the effective use of this versatile reagent in organic synthesis.

Chemical Properties and Stability

This compound is a colorless to light-sensitive liquid organoiodine compound valued in organic synthesis as a cyclopropylating agent. Its reactivity stems from the strained cyclopropane ring and the nature of the carbon-iodine bond.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 19451-11-7 | N/A |

| Molecular Formula | C₃H₅I | N/A |

| Molecular Weight | 167.98 g/mol | N/A |

| Boiling Point | 103-105 °C | [1] |

| Density | 1.85 g/cm³ at 20 °C | [1] |

Stability and Decomposition

This compound is notably less thermally stable than its chloro- and bromo-analogues and is susceptible to decomposition under various conditions. The primary degradation pathways involve thermal and photolytic cleavage of the carbon-iodine bond and potential ring-opening of the strained cyclopropane ring.

-

Thermal Decomposition : Under harsh thermal conditions, this compound is prone to ring-opening reactions. Studies on similar cyclopropyl systems suggest that thermolysis can lead to the formation of allyl iodide and, under more extreme conditions, 1,3-butadiene.

-

Photolytic Decomposition : Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-I bond, generating a cyclopropyl radical and an iodine radical. In the presence of a hydrogen donor, this can lead to the formation of cyclopropane. In some solvents, such as benzene, irradiation can result in the formation of allyl iodide.

-

Reactivity with Bases : Strong bases can promote elimination reactions, although the specifics for this compound are not well-documented in readily available literature. Given the strained nature of the ring, reactions with strong, non-nucleophilic bases should be approached with caution as they could potentially lead to complex reaction mixtures.

-

Incompatibilities : As a reactive alkyl halide, this compound is incompatible with strong oxidizing agents, strong bases, and alkali metals. Reactions with these substances can be vigorous and exothermic.

Storage Recommendations

To ensure the stability and purity of this compound, the following storage conditions are recommended:

| Condition | Recommendation |

| Temperature | Refrigerate at 2-8 °C. |

| Light | Store in an amber or opaque container to protect from light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen. |

Safe Handling Procedures

This compound is classified as a hazardous substance and requires careful handling to minimize risk to laboratory personnel.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H315 : Causes skin irritation.[2]

-

H319 : Causes serious eye irritation.[2]

-

H335 : May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental setup should be conducted to determine the appropriate level of PPE. The following are general recommendations:

| PPE | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended operations. |

| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. |

| Respiratory Protection | All handling should be performed in a certified chemical fume hood. |

Spill Cleanup and Waste Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation.

-

Small Spills : Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed container for disposal.

-

Large Spills : Evacuate the laboratory and contact the appropriate environmental health and safety department.

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and use of this compound.

Synthesis of this compound via the Hunsdiecker Reaction

This protocol describes the synthesis of this compound from cyclopropanecarboxylic acid.

Materials:

-

Cyclopropanecarboxylic acid

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Iodine (I₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Silver Cyclopropanecarboxylate:

-

In a flask protected from light, dissolve cyclopropanecarboxylic acid in an aqueous solution of sodium hydroxide.

-

Slowly add an aqueous solution of silver nitrate with stirring to precipitate the silver salt of the carboxylic acid.

-

Filter the white precipitate, wash with water and then acetone, and dry thoroughly under vacuum in the dark.

-

-

Hunsdiecker Reaction:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend the dry silver cyclopropanecarboxylate in anhydrous carbon tetrachloride.

-

Heat the suspension to reflux.

-

Slowly add a solution of iodine in anhydrous carbon tetrachloride from the dropping funnel. The reaction is often indicated by a color change and the cessation of carbon dioxide evolution.

-

Continue to reflux for 1-2 hours after the addition is complete.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and filter to remove the silver iodide precipitate.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification of this compound by Fractional Distillation

Procedure:

-

Set up a fractional distillation apparatus with a short Vigreux column.

-

Carefully transfer the crude this compound to the distillation flask.

-

Heat the flask gently in a heating mantle.

-

Collect the fraction that distills at approximately 103-105 °C.

Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol is a representative example of a common application of this compound.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Ethanol

-

Water

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add anhydrous toluene, followed by an aqueous solution of potassium carbonate and ethanol.

-

Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Decomposition Pathways of this compound

Caption: Potential decomposition pathways of this compound.

Safe Handling Workflow for this compound

Caption: A generalized workflow for the safe handling of this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Spectroscopic Characterization of Iodocyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of iodocyclopropane (C₃H₅I). The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of cyclopropane-containing molecules in drug development and other scientific endeavors.

Introduction

This compound is a key synthetic intermediate used in the introduction of the cyclopropyl moiety into larger, more complex molecules.[1][2] The rigid, strained three-membered ring of the cyclopropane group can impart unique conformational constraints and metabolic stability to drug candidates. Accurate and thorough characterization of this compound and its derivatives is therefore crucial for ensuring the identity, purity, and quality of these compounds in research and development. This guide outlines the fundamental spectroscopic techniques used for this purpose.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS, as well as data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Methine (CH-I) | 2.5 - 3.0 | Triplet of triplets (tt) or multiplet (m) | 1H |

| Methylene (CH₂) | 0.8 - 1.2 | Multiplet (m) | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-I | -5 - 5 |

| CH₂ | 10 - 20 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3100 - 3000 | C-H stretch (cyclopropyl) | Medium |

| ~1450 | CH₂ scissoring | Medium |

| ~1020 | Cyclopropyl ring breathing | Medium |

| ~600 - 500 | C-I stretch | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 168 | [C₃H₅I]⁺ | Molecular ion (M⁺) |

| 127 | [I]⁺ | Iodine cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation (Base Peak) |

| 39 | [C₃H₃]⁺ | Loss of H₂ from cyclopropyl cation |

Spectroscopic Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two main regions of signals. The methine proton directly attached to the iodine atom (CH-I) will be the most deshielded, appearing as a downfield multiplet, likely a triplet of triplets, due to coupling with the four neighboring methylene protons. The four methylene protons (CH₂) are diastereotopic and will appear as a complex multiplet in the upfield region, characteristic of cyclopropyl protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show two signals. The carbon atom bonded to the iodine (C-I) will be significantly shielded due to the "heavy atom effect" of iodine, resulting in a signal at a very upfield chemical shift, potentially even below 0 ppm. The two equivalent methylene carbons will appear as a single signal in the typical aliphatic region.

IR Spectrum

The IR spectrum will be characterized by the C-H stretching vibrations of the cyclopropyl ring just above 3000 cm⁻¹. The spectrum will also feature a characteristic "ring breathing" mode of the cyclopropane ring around 1020 cm⁻¹. A strong absorption in the far-IR region (600-500 cm⁻¹) will be indicative of the C-I stretching vibration.

Mass Spectrum

In the electron ionization (EI) mass spectrum, the molecular ion peak ([C₃H₅I]⁺) is expected at an m/z of 168. Due to the relatively weak C-I bond, a prominent peak at m/z 127 corresponding to the iodine cation ([I]⁺) is anticipated. The base peak is predicted to be at m/z 41, resulting from the stable cyclopropyl cation ([C₃H₅]⁺). Further fragmentation of the cyclopropyl cation can lead to a signal at m/z 39.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound, which is a volatile liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Small vial

-

Cotton or glass wool

Procedure:

-

Sample Preparation:

-

In a small, clean, and dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS.

-

Place a small plug of cotton or glass wool into a Pasteur pipette.

-

Filter the solution through the pipette into a clean, dry 5 mm NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale of the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

-

-

Sample Measurement:

-

Using a micropipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent for dilution (e.g., dichloromethane or hexane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., non-polar or medium-polarity)

-

Autosampler vials with caps

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.

-

Transfer the solution to an autosampler vial and cap it securely.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, and then ramp up to 250°C at 10°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200). Electron ionization (EI) at 70 eV is standard.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and analysis.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Workflow Diagram

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Theoretical and Computational Deep Dive into Iodocyclopropane: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iodocyclopropane, a strained three-membered ring bearing an iodine atom, stands as a versatile and highly reactive building block in modern organic synthesis. Its unique structural and electronic properties, stemming from the inherent ring strain and the nature of the carbon-iodine bond, have made it a subject of significant interest in both theoretical and experimental chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, offering valuable insights for researchers in drug discovery and materials science.

Molecular Structure and Properties: A Computational Perspective

The geometric and electronic structure of this compound has been elucidated through various computational methods, primarily Density Functional Theory (DFT). These studies provide crucial data on bond lengths, bond angles, and vibrational frequencies, which are essential for understanding its reactivity and spectroscopic behavior.

Optimized Molecular Geometry

Computational calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been employed to determine the optimized geometry of this compound in the gas phase. The key structural parameters are summarized in the table below. The C-I bond is notably elongated, indicating its relative weakness and susceptibility to cleavage in chemical reactions. The internal angles of the cyclopropane ring are constrained to approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°, which is the primary source of its high ring strain.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Value (DFT, B3LYP/6-31G*) |

| Bond Lengths (Å) | |

| C-I | 2.145 |

| C-C (average) | 1.508 |

| C-H (average) | 1.085 |

| Bond Angles (degrees) | |

| ∠C-C-I | 118.5 |

| ∠C-C-C (average) | 60.0 |

| ∠H-C-H (average) | 116.2 |

Vibrational Frequencies

The vibrational spectrum of this compound has been investigated through computational frequency calculations. These theoretical spectra are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to various vibrational modes of the molecule, including C-H stretching, C-C stretching of the ring, and the characteristic C-I stretching frequency, which typically appears in the lower frequency region of the spectrum. A related study on (iodomethyl)cyclopropane provides experimental vibrational data that can serve as a useful comparison for theoretical predictions for this compound.[1]

Table 2: Selected Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H Stretch (asymmetric) | 3105 |

| C-H Stretch (symmetric) | 3025 |

| CH₂ Scissoring | 1450 |

| Cyclopropane Ring Breathing | 1220 |

| C-I Stretch | 530 |

Note: These are representative values and the full theoretical spectrum contains numerous other vibrational modes.

Experimental and Computational Protocols

The utility of this compound is most evident in its application in cross-coupling reactions. The following sections detail both a general experimental protocol for a Suzuki-Miyaura coupling and a typical computational workflow for studying reaction mechanisms.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The following is a general procedure that can be adapted for the coupling of this compound with a generic boronic acid.

Materials:

-

This compound

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Computational Protocol: DFT Study of a Reaction Mechanism

Computational chemistry provides invaluable insights into reaction mechanisms, helping to elucidate transition states and reaction energy profiles. Below is a typical workflow for studying a reaction involving this compound using DFT.

Caption: A typical workflow for the computational study of a reaction mechanism using DFT.

Reaction Mechanisms: The Palladium-Catalyzed Cross-Coupling Cycle

The palladium-catalyzed cross-coupling reactions of this compound, such as the Suzuki-Miyaura coupling, generally proceed through a well-established catalytic cycle.[2][3] This cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

References

iodocyclopropane CAS number and chemical identifiers

This guide provides an in-depth overview of iodocyclopropane, a key reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines its chemical identifiers, physical properties, and key experimental protocols, and visualizes its role in synthetic transformations.

Core Chemical Identifiers and Properties

This compound, also known as cyclopropyl iodide, is a valuable organoiodine compound.[1] Its utility in synthetic organic chemistry is primarily as a building block for creating a variety of substituted cyclopropanes through organometallic and cross-coupling reactions.[1] The strained cyclopropane ring imparts conformational rigidity to the resulting molecules, a desirable feature in medicinal chemistry.[1]

A summary of its key chemical identifiers is presented in the table below for easy reference.

| Identifier | Value | Reference |

| CAS Number | 19451-11-7 | [1][2][3][4] |

| PubChem CID | 640653 | [2][4] |

| Molecular Formula | C₃H₅I | [1][2][3] |

| Molecular Weight | 167.98 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2 | [2] |

| InChIKey | VLODBNNWEWTQJX-UHFFFAOYSA-N | [1][2] |

| SMILES | C1CC1I | [2][3] |

| EC Number | 818-892-2 | [2][4] |

Experimental Protocols

This compound is a versatile intermediate in a range of chemical transformations. Below are detailed experimental protocols for its synthesis and a key cross-coupling reaction.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of cyclopropanecarboxylic acid with iodine and lead tetraacetate.

Materials:

-

Cyclopropanecarboxylic acid

-

Lead tetraacetate

-

Iodine

-

Benzene (solvent)

-

Sodium bicarbonate solution

-

Sodium thiosulfate solution

-

Magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A solution of cyclopropanecarboxylic acid in benzene is prepared in a reaction flask.

-

Lead tetraacetate and iodine are added to the solution while stirring.

-

The reaction mixture is heated to reflux for a specified period, typically several hours, while being protected from light.

-

After cooling to room temperature, the mixture is filtered to remove insoluble lead salts.

-

The filtrate is washed successively with sodium bicarbonate solution and sodium thiosulfate solution to remove unreacted acid and iodine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is purified by distillation to yield the final product.

Palladium-Catalyzed Direct Cyclopropylation of Heterocycles

This compound is an effective reagent for the direct cyclopropylation of various heterocycles, a reaction of significant importance in medicinal chemistry.[4]

Materials:

-

This compound

-

Heterocycle (e.g., benzoxazole)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., toluene or dioxane)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the heterocycle, palladium catalyst, ligand, and base.

-

Add the solvent, followed by the addition of this compound.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent and washed with water or brine.

-

The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-cyclopropyl-substituted heterocycle.

Reaction Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving this compound. This type of reaction is fundamental to the construction of complex organic molecules from simpler precursors.

Caption: Generalized workflow for Palladium-catalyzed cross-coupling.

This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. The provided data and protocols are intended to facilitate its application in the synthesis of novel chemical entities.

References

Physicochemical Properties and Predicted Solubility of Iodocyclopropane

An In-depth Technical Guide on the Solubility of Iodocyclopropane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on predicting solubility based on the physicochemical properties of this compound and the principles of intermolecular interactions. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values.

This compound (C₃H₅I) is a halogenated cycloalkane. Its molecular structure, featuring a polar carbon-iodine (C-I) bond and a nonpolar cyclopropane ring, results in a molecule with a moderate overall polarity. This structure dictates its solubility behavior in various organic solvents based on the principle of "like dissolves like".[1][2][3] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[1][2][3]

The solubility of haloalkanes in organic solvents is favored because the energy required to break the intermolecular forces within the pure solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[4]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Alkanes & Cycloalkanes | Hexane, Heptane, Cyclohexane | Soluble to Miscible | The nonpolar cyclopropyl group of this compound will have favorable van der Waals interactions with nonpolar alkane solvents.[5][6][7] |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble to Miscible | The polarizability of the aromatic ring can induce dipole interactions with the polar C-I bond of this compound, in addition to van der Waals forces. |

| Polar Aprotic Solvents | |||

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers have a moderate polarity and can act as hydrogen bond acceptors. They are expected to be excellent solvents for this compound due to a good balance of polar and nonpolar interactions. |

| Esters | Ethyl acetate | Soluble to Miscible | Esters are polar aprotic solvents that should readily dissolve this compound due to favorable dipole-dipole interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have similar polarities to this compound, making them highly likely to be miscible. |

| Polar Protic Solvents | |||

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Alcohols are polar and can engage in hydrogen bonding. While this compound cannot hydrogen bond with itself, the iodine atom can act as a weak hydrogen bond acceptor. Solubility is expected, but may be less than in polar aprotic solvents of similar polarity. |

| Water | Insoluble to Slightly Soluble | This compound is not capable of forming strong hydrogen bonds with water, and the nonpolar cyclopropyl group is hydrophobic. Significant energy would be required to break the strong hydrogen bonds between water molecules.[8] |

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines the widely accepted shake-flask method for the quantitative determination of the solubility of a liquid solute, like this compound, in an organic solvent.[9][10][11]

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps or stoppers

-

Analytical balance

-

Volumetric pipettes and flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector, or High-Performance Liquid Chromatography with UV detection).

-

Calibration standards of this compound in the chosen solvent.

2.2. Procedure

-

Preparation of Supersaturated Solution:

-

Add a known volume of the selected organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of a separate, undissolved phase of this compound.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[10]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved this compound to settle.

-

Alternatively, the vials can be centrifuged to facilitate the separation of the excess solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a volumetric pipette.

-

To ensure no undissolved droplets are transferred, the sample should be filtered through a chemically resistant syringe filter.

-

Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known this compound concentrations in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

Diagram 1: Predicted Solubility of this compound Based on Solvent Polarity

Caption: Predicted solubility of this compound in solvents of varying polarity.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for determining this compound solubility.

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 4. brainly.in [brainly.in]

- 5. All about Solubility of Alkanes [unacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. allen.in [allen.in]

- 9. enamine.net [enamine.net]

- 10. quora.com [quora.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for Iodocyclopropane in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodocyclopropane is a valuable building block in organic synthesis, enabling the introduction of the cyclopropyl moiety into a wide range of organic molecules. The cyclopropyl group is of significant interest in medicinal chemistry due to its unique conformational and electronic properties, which can favorably impact the metabolic stability, potency, and selectivity of drug candidates. Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, and they are widely employed in the pharmaceutical industry. This document provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

General Principles and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broadly described in three key steps:

-

Oxidative Addition: The reaction is initiated by the oxidative addition of an organic halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) intermediate.

-

Transmetalation (for Suzuki, Stille, and Sonogashira) or Migratory Insertion (for Heck): In Suzuki, Stille, and Sonogashira couplings, a nucleophilic coupling partner (an organoboron, organotin, or organocopper acetylide species, respectively) transfers its organic group to the palladium center in a step called transmetalation. In the Heck reaction, an alkene inserts into the Pd-C bond.

-

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The Buchwald-Hartwig amination follows a similar catalytic cycle, but with an amine as the nucleophile, leading to the formation of a C-N bond.

Visualization of the General Catalytic Cycle

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of arylcyclopropanes.

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound

| Entry | This compound | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |